molecular formula C23H48NO6P B1263823 1-(1Z-pentadecenyl)-sn-glycero-3-phosphocholine

1-(1Z-pentadecenyl)-sn-glycero-3-phosphocholine

Cat. No. B1263823
M. Wt: 465.6 g/mol
InChI Key: CORCYSWIDKFRAW-HIVNOOBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PC(P-15:0/0:0) is a lysophosphatidylcholine P-15:0.

Scientific Research Applications

Isolation and Identification

  • Isolation from Earthworms : 1-O-alkyl-sn-glycero-3-phosphocholines, including 1-(1Z-pentadecenyl)-sn-glycero-3-phosphocholine, were isolated from earthworms, indicating potential biological sources and extraction methods for these compounds (Noda et al., 1992).

Chemical Synthesis and Analysis

  • Synthesis of Analogues : Research on the synthesis of analogues of sn-glycero-3-phosphocholine for potential applications in biochemistry and lipid chemistry has been conducted (Hermetter et al., 1989).
  • Analysis of Hydrolysis Products : Studies involving the analysis of hydrolysis products of phosphatidylcholine, closely related to 1-(1Z-pentadecenyl)-sn-glycero-3-phosphocholine, provide insights into the chemical behavior and potential applications in lipid analysis (Kiełbowicz et al., 2012).

Biological Activity and Applications

  • Enzymatic Synthesis and Biological Properties : Research has explored the enzymatic synthesis and biological properties (such as hypotensive and platelet-activating effects) of similar compounds, hinting at possible pharmacological applications (Wykle et al., 1980).

Physical Properties and Applications

  • Critical Micellar Concentration Studies : Investigations into the critical micellar concentration of similar phosphocholine compounds provide valuable information on their physical properties, which could be crucial for applications in fields like drug delivery and nanotechnology (Kramp et al., 1984).
  • Polymerized Liposomes Formation : Studies on the formation of polymerized liposomes using related phosphocholine compounds open up possibilities for applications in drug delivery and biomembrane research (Sadownik et al., 1986).

Metabolism and Interaction

  • Biocleavage and Metabolism : Research on the biocleavage and metabolism of similar phosphocholine compounds, focusing on their hypotensive and platelet-activating properties, can provide insights into their potential pharmacological applications and metabolic pathways (Lee et al., 1981).

Additional Research and Potential Applications

  • Interaction with Ion Channels : Studies on the interaction of related phospholipids with plasma membrane ion channels could indicate potential applications in understanding cellular signaling and drug development (Potier et al., 2011).

properties

Product Name

1-(1Z-pentadecenyl)-sn-glycero-3-phosphocholine

Molecular Formula

C23H48NO6P

Molecular Weight

465.6 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[(Z)-pentadec-1-enoxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C23H48NO6P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-28-21-23(25)22-30-31(26,27)29-20-18-24(2,3)4/h17,19,23,25H,5-16,18,20-22H2,1-4H3/b19-17-/t23-/m1/s1

InChI Key

CORCYSWIDKFRAW-HIVNOOBXSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O

Canonical SMILES

CCCCCCCCCCCCCC=COCC(COP(=O)([O-])OCC[N+](C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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